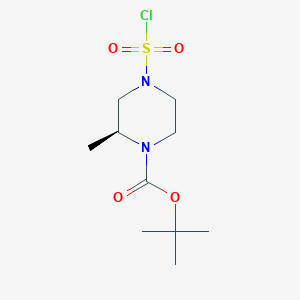
Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate is a synthetic compound often utilized in organic chemistry and various scientific research fields. Its structure comprises a piperazine ring substituted with a chlorosulfonyl group and a tert-butyl ester, lending it a unique set of chemical properties and reactivities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate typically involves several steps. Initially, the base piperazine structure is constructed, after which a chlorosulfonyl group is introduced via a chlorosulfonation reaction. Finally, the tert-butyl ester is formed through esterification with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes, though optimized for large-scale efficiency. This involves high-yield chlorosulfonation and esterification processes, often employing continuous flow techniques and advanced catalytic systems to maximize output and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution, forming various derivatives with different nucleophiles.
Oxidation and Reduction: The compound may participate in redox reactions, particularly affecting the piperazine ring or the sulfonyl group.
Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed under acidic or basic conditions, producing the corresponding carboxylic acid.
Common Reagents and Conditions Used
Substitution: Nucleophiles like amines, alcohols, and thiols under basic conditions.
Oxidation/Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substituted derivatives of the original compound.
Carboxylic acids and sulfonic acid derivatives post-hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate is often used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a versatile building block in medicinal chemistry.
Biology and Medicine: In biological research, derivatives of this compound have been studied for their potential use as enzyme inhibitors or receptor modulators. Its distinct structure can interact with biological macromolecules, impacting various cellular processes.
Industry: The compound is also significant in industrial applications, particularly in the manufacture of pharmaceuticals and agrochemicals. Its reactivity allows for the synthesis of active pharmaceutical ingredients and pesticide intermediates.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The chlorosulfonyl group can form covalent bonds with active site residues in enzymes, inhibiting their function. The tert-butyl and piperazine moieties contribute to the compound's overall stability and bioavailability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Piperazine derivatives like 1-(4-chlorophenyl)piperazine.
Sulfonyl-containing compounds like methanesulfonyl chloride.
Uniqueness: Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate stands out due to its unique combination of a piperazine ring with a chlorosulfonyl group and tert-butyl ester. This combination imparts distinct chemical reactivity and biological activity, differentiating it from other piperazine or sulfonyl derivatives.
Conclusion
This compound is a multifaceted compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows for diverse synthetic routes, chemical reactions, and research applications, underscoring its importance in scientific advancement.
Propiedades
IUPAC Name |
tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERFHBXYPCZIBE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2889534.png)
![6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2889536.png)
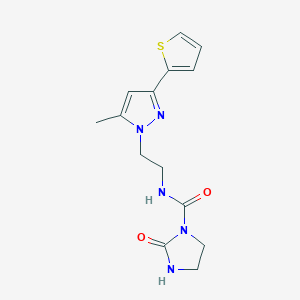
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2889539.png)
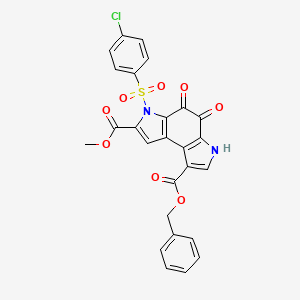
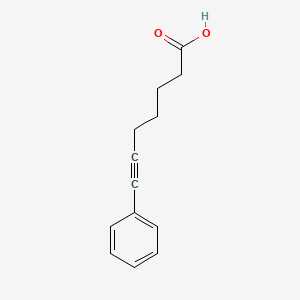
![2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2889546.png)
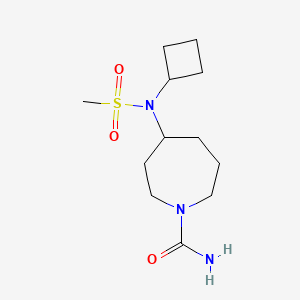
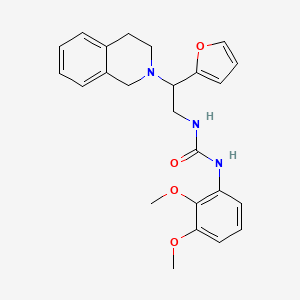
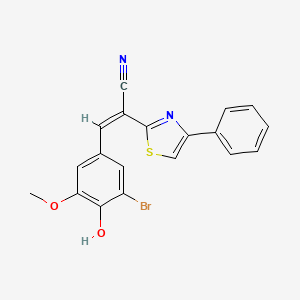
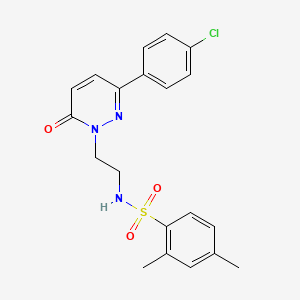
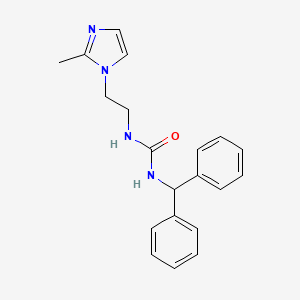
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)
